4-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride
Overview
Description
The compound “4-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride” is a chemical substance with the CAS No. 1219982-16-7 . It has a molecular formula of C18H30ClNO .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom. Attached to this ring is an ethyl chain that connects to a phenoxy group. This phenoxy group is further substituted with a tert-pentyl group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 311.89 . Other physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available resources .Scientific Research Applications
Anticancer and Cytotoxic Agents
4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols and related compounds have been identified as a novel class of cytotoxic and anticancer agents. These compounds show significant cytotoxicity toward various cell lines, including murine P388 and L1210 cells, as well as human tumors. Piperidines in this class have been found to be more potent than their acyclic analogues (Dimmock et al., 1998).
Anti-Acetylcholinesterase Activity
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds, particularly those with bulky moieties, show potent inhibitory effects on AChE, which is significant for developing antidementia agents (Sugimoto et al., 1990).
Synthesis Methods
Research has been conducted on the synthesis methods of various piperidine derivatives. For example, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in drug development, has been explored (Wang et al., 2015).
Potential for Opiate Analgesics
Research on novel 1'-methylxanthene-9-spiro-4'-piperidines indicates their potential in the development of opiate analgesics with improved pharmacological properties. These studies have explored the structure-activity relationship within this series (Galt et al., 1989).
Hypotensive Activity
A series of 3-[2-(phenoxypiperidyl)-ethyl]indoles, synthesized and evaluated for hypotensive activity, have shown promising results in the spontaneous hypertensive rat model. Maximum activity was observed with certain phenoxy substituents (Helsley et al., 1978).
Properties
IUPAC Name |
4-[2-[4-(2-methylbutan-2-yl)phenoxy]ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO.ClH/c1-4-18(2,3)16-5-7-17(8-6-16)20-14-11-15-9-12-19-13-10-15;/h5-8,15,19H,4,9-14H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEWKHLXEZKSNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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